
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 3,4-dimethylphenyl group and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylbenzyl chloride with cyclobutanone in the presence of a base, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides using acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways involved can vary based on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile: This compound has a similar structure but with different methyl group positions on the aromatic ring, which can influence its reactivity and applications.
Cyclobutane derivatives:
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c1-10-4-5-12(8-11(10)2)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
GMBRDVFUJVROPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CCC2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



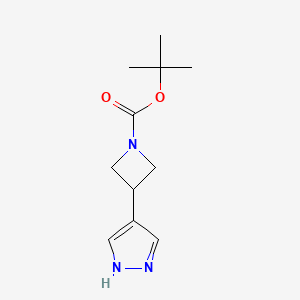
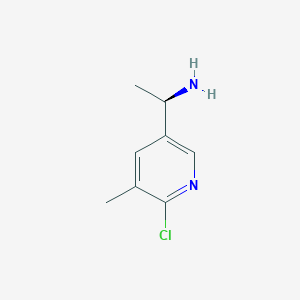
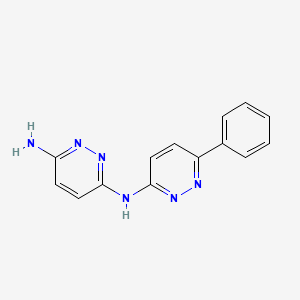




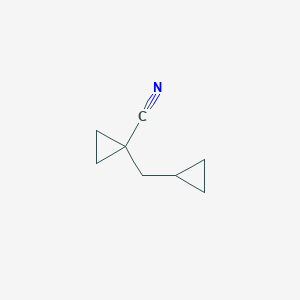
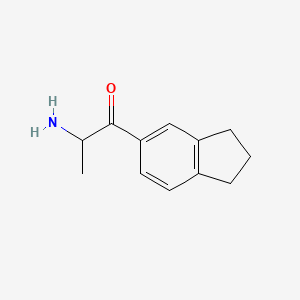

![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)


